molecular formula C11H12ClN3 B2919798 3,6-dihydro-2H-[1,2'-bipyridine]-4'-carbonitrile hydrochloride CAS No. 2379996-70-8

3,6-dihydro-2H-[1,2'-bipyridine]-4'-carbonitrile hydrochloride

Cat. No.: B2919798
CAS No.: 2379996-70-8
M. Wt: 221.69
InChI Key: XGJMVWUTCSCZQI-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-[1,2’-bipyridine]-4’-carbonitrile hydrochloride: is a heterocyclic compound that features a bipyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the carbonitrile group and the hydrochloride salt form enhances its reactivity and solubility, making it a versatile building block for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dihydro-2H-[1,2’-bipyridine]-4’-carbonitrile hydrochloride typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Another method is the Stille coupling reaction , where a stannylated pyridine derivative reacts with a halogenated pyridine in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for scaling up the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-[1,2’-bipyridine]-4’-carbonitrile hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Conversion to 3,6-dihydro-2H-[1,2’-bipyridine]-4’-amine.

    Substitution: Introduction of alkyl or aryl groups at the pyridine rings.

Scientific Research Applications

3,6-Dihydro-2H-[1,2’-bipyridine]-4’-carbonitrile hydrochloride: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-dihydro-2H-[1,2’-bipyridine]-4’-carbonitrile hydrochloride involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit catalytic activity. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

3,6-Dihydro-2H-[1,2’-bipyridine]-4’-carbonitrile hydrochloride: can be compared with other bipyridine derivatives such as:

The uniqueness of 3,6-dihydro-2H-[1,2’-bipyridine]-4’-carbonitrile hydrochloride lies in its combination of the bipyridine core with the carbonitrile group, which enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c12-9-10-4-5-13-11(8-10)14-6-2-1-3-7-14;/h1-2,4-5,8H,3,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJMVWUTCSCZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=CC(=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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